RUSKI-201 is classified as a small molecule inhibitor. It was developed as part of a series of Hedgehog pathway inhibitors aimed at understanding the role of palmitoylation in Hedgehog signaling. Its selective action on Hedgehog acyltransferase makes it a valuable tool for researchers investigating this critical signaling pathway .
The synthesis of RUSKI-201 involves several steps that are crucial for obtaining the compound with high purity and yield. While specific details about the synthetic route for RUSKI-201 are not extensively documented, similar compounds in its class typically undergo processes such as:
RUSKI-201 has a complex molecular structure characterized by specific functional groups that interact with Hedgehog acyltransferase. Key aspects of its molecular structure include:
X-ray crystallography or NMR spectroscopy can be employed to elucidate detailed structural features, including bond lengths and angles critical for its activity .
RUSKI-201 primarily engages in biochemical reactions where it inhibits Hedgehog acyltransferase activity. Key reactions include:
The compound's efficacy can be measured using assays that quantify palmitoylation levels in cellular models treated with varying concentrations of RUSKI-201.
The mechanism by which RUSKI-201 exerts its effects involves:
Quantitative proteomics studies have shown that RUSKI-201 reduces palmitoylation levels in a dose-dependent manner, confirming its role as a potent inhibitor .
RUSKI-201 dihydrochloride exhibits several notable physical and chemical properties:
These properties influence how RUSKI-201 is handled in laboratory settings and its effectiveness in biological experiments .
RUSKI-201 has significant applications in scientific research:
RUSKI-201 dihydrochloride (chemical name: 2-(2-methylbutylamino)-1-[4-(6-methylpyridin-2-yl)-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl]ethanone dihydrochloride; molecular formula: C₂₀H₂₉Cl₂N₃OS) is a selective small-molecule inhibitor targeting the catalytic activity of Hedgehog acyltransferase. This enzyme, an endoplasmic reticulum-resident membrane-bound O-acyltransferase (MBOAT), facilitates N-terminal palmitoylation of Sonic Hedgehog proteins via an amide bond linkage [4] [8]. Biochemical analyses reveal that RUSKI-201 dihydrochloride competitively inhibits Hedgehog acyltransferase with a half-maximal inhibitory concentration (IC₅₀) of 0.20 μM against recombinant enzyme activity [1] [7].
Mutagenesis studies identify conserved residues within Hedgehog acyltransferase’s catalytic core (e.g., Trp³⁷⁸ and His³⁷⁹) as critical for substrate recognition. Kinetic analyses demonstrate that RUSKI-201 dihydrochloride alters the apparent Michaelis constant (Kₘ) and maximal velocity (Vₘₐₓ) for both palmitoyl-CoA and Sonic Hedgehog substrates, indicating direct interference with Hedgehog acyltransferase’s acyltransferase mechanism [8]. Structural modeling suggests the inhibitor occupies a hydrophobic substrate-access channel, blocking palmitoyl-CoA translocation to the luminal active site [4].
Table 1: Physicochemical and Biochemical Properties of RUSKI-201 Dihydrochloride
Property | Value | Experimental Context |
---|---|---|
Molecular Weight | 430.43 g/mol | Mass spectrometry [5] [7] |
IC₅₀ (recombinant Hedgehog acyltransferase) | 0.20 μM | In vitro enzyme assay [1] [7] |
Binding Mechanism | Competitive inhibition | Kinetic analysis [8] |
Critical Hedgehog acyltransferase Residues | Trp³⁷⁸, His³⁷⁹ | Mutagenesis studies [8] |
RUSKI-201 dihydrochloride blocks the transfer of palmitate from palmitoyl-CoA to the N-terminal cysteine of Sonic Hedgehog, a post-translational modification essential for Sonic Hedgehog morphogen functionality. In Shh-Light2 reporter cells (derived from NIH3T3 fibroblasts), treatment with RUSKI-201 dihydrochloride (0.01–10 μM) reduces Sonic Hedgehog palmitoylation by >80% within 24 hours, as quantified via click chemistry using alkyne-modified palmitate (YnPal) and Western blotting [1] [4]. This inhibition is structurally consequential because unpalmitoylated Sonic Hedgehog exhibits:
Functional assays in coculture models confirm disrupted paracrine signaling. RUSKI-201 dihydrochloride suppresses Hedgehog pathway activation in Shh-Light2 cells cocultured with Sonic Hedgehog-overexpressing cancer lines, with IC₅₀ values of 4.8 ± 0.60 μM (H520 lung cancer), 7.8 ± 1.3 μM (Panc-1 pancreatic cancer), and 8.5 ± 0.65 μM (MCF-7 breast cancer) [1] [3]. This validates the inhibitor’s efficacy against tumor cell-driven Hedgehog signaling.
Table 2: Functional Inhibition of Sonic Hedgehog Signaling by RUSKI-201 Dihydrochloride
Cell Model | IC₅₀ (μM) | Assay Readout |
---|---|---|
H520 Coculture | 4.8 ± 0.60 | Gli-responsive luciferase activity [1] |
Panc-1 Coculture | 7.8 ± 1.3 | Gli-responsive luciferase activity [1] |
MCF-7 Coculture | 8.5 ± 0.65 | Gli-responsive luciferase activity [1] |
HEK-293 Shh+ Cells | 0.87 (TC₅₀)* | YnPal-Shh palmitoylation [3] |
*TC₅₀: Tagging concentration for 50% inhibition of palmitoylation.
RUSKI-201 dihydrochloride demonstrates exceptional selectivity for Hedgehog acyltransferase over unrelated lipid-modifying enzymes or viability pathways. In Shh-Light2 and HEK-293 Shh+ cells, no cytotoxicity is observed at concentrations ≤25 μM during 48-hour exposures, confirming the absence of nonspecific cell death [1] [7]. Selectivity profiling reveals:
This pharmacological profile establishes RUSKI-201 dihydrochloride as a chemically precise probe for dissecting Hedgehog acyltransferase-dependent palmitoylation in malignant and developmental contexts without confounding off-target effects [7] [9].
CAS No.: 1000669-05-5
CAS No.: 155-57-7
CAS No.:
CAS No.:
CAS No.: